Sodium 4-(phenylazo)benzenesulphonate

描述

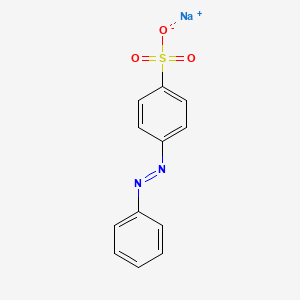

Sodium 4-(phenylazo)benzenesulphonate is an organic compound with the molecular formula C12H9N2NaO3S. It is commonly used as a dye and indicator in various chemical processes. This compound is known for its vibrant color and its ability to change color in response to pH changes, making it useful in a variety of applications.

属性

CAS 编号 |

42975-18-8 |

|---|---|

分子式 |

C12H9N2NaO3S |

分子量 |

284.27 g/mol |

IUPAC 名称 |

sodium;4-phenyldiazenylbenzenesulfonate |

InChI |

InChI=1S/C12H10N2O3S.Na/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI 键 |

IGAOPIACQUBHLS-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(phenylazo)benzenesulphonate typically involves the diazotization of aniline followed by coupling with sodium benzenesulfonate. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to optimize yield and purity.

化学反应分析

Types of Reactions: Sodium 4-(phenylazo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically lead to the cleavage of the azo bond, resulting in the formation of aniline derivatives.

Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Products may include sulfonic acids and other oxidized derivatives.

Reduction: Aniline and its derivatives are common products.

Substitution: Various substituted benzenesulfonates are formed.

科学研究应用

Sodium 4-(phenylazo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the dyeing of textiles and as a colorant in various products.

作用机制

The mechanism of action of Sodium 4-(phenylazo)benzenesulphonate involves its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH of the environment. The compound interacts with various molecular targets, including proteins and nucleic acids, through electrostatic and hydrophobic interactions.

相似化合物的比较

Benzenesulfonic acid: Another sulfonic acid derivative with similar solubility properties.

Sodium dodecyl benzenesulphonate: A surfactant with similar structural features but different applications.

Phenylazo derivatives: Compounds with similar azo groups but different substituents.

Uniqueness: Sodium 4-(phenylazo)benzenesulphonate is unique due to its specific combination of the azo group and the sulfonate group, which imparts distinct chemical and physical properties. Its ability to act as a pH indicator and its vibrant color make it particularly valuable in various applications.

生物活性

Sodium 4-(phenylazo)benzenesulphonate, also known as an azo dye, has garnered attention in recent years for its diverse biological activities. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azo linkage (-N=N-) and a sulfonate group, which enhances its solubility in water. The molecular formula is , with a molecular weight of approximately 299.286 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

2. Anticancer Effects

The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in certain cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation and promote cell death in human cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may play a role in neuroprotection. It has been implicated in modulating protein misfolding and aggregation, processes relevant to neurodegenerative diseases such as Alzheimer's disease. The nitrophenyl moiety may enhance its cytotoxic effects against misfolded proteins, potentially offering a therapeutic avenue for neurodegenerative disorders.

Protein Binding

This compound has been studied for its interactions with proteins and nucleic acids. Fluorescence spectroscopy has been employed to investigate these interactions, revealing that the compound can alter the structural conformation of target biomolecules. Such changes may affect their functional properties, indicating potential applications in biochemical assays and therapeutic interventions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential utility in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Analysis

A study involving various human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound's mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer drug .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。